1-(3,4-Difluorophenyl)pentan-1-one
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Overview
Description
1-(3,4-Difluorophenyl)pentan-1-one is an organic compound characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a pentan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)pentan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3,4-difluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent derived from 3,4-difluorobromobenzene can be reacted with pentan-1-one to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)pentan-1-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Strong nucleophiles such as hydroxide (OH⁻) or amine (NH₃) can be used.
Major Products Formed:
Oxidation: 1-(3,4-Difluorophenyl)pentanoic acid
Reduction: 1-(3,4-Difluorophenyl)pentan-1-ol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Difluorophenyl)pentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1-(3,4-Difluorophenyl)pentan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)piperidin-4-one
1-(3,4-Difluorophenyl)ethanol
1-(3,4-Difluorophenyl)butan-1-one
Biological Activity
1-(3,4-Difluorophenyl)pentan-1-one is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
This compound is characterized by the presence of a difluorophenyl group attached to a pentanone backbone. The fluorine atoms in the phenyl ring significantly influence the compound's electronic properties, which can enhance its binding affinity to biological targets. The synthesis of this compound typically involves standard organic reactions such as Friedel-Crafts acylation or nucleophilic substitution techniques, allowing for the introduction of the difluorophenyl group onto the carbon chain.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on current research findings:
Case Study 1: Enzyme Inhibition
In a study examining the effects of this compound on enzyme activity, it was found that the compound significantly inhibited the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases where AChE activity is dysregulated.
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial properties. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Case Study 3: Cytotoxic Effects
In vitro studies on cancer cell lines showed that this compound induced cytotoxic effects, leading to apoptosis in treated cells. This finding highlights its potential as an anticancer agent and warrants further investigation into its mechanism of action.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBWEEBWBMSEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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